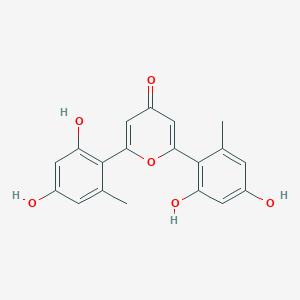
2,6-Bis(2,4-dihydroxy-6-methylphenyl)-4h-pyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(2,4-dihydroxy-6-methylphenyl)-4h-pyran-4-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyranone core with two dihydroxy-methylphenyl groups attached at the 2 and 6 positions, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2,4-dihydroxy-6-methylphenyl)-4h-pyran-4-one typically involves the condensation of appropriate phenolic compounds with a pyranone precursor under controlled conditions. One common method includes the use of 2,4-dihydroxy-6-methylbenzaldehyde and a suitable pyranone derivative in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.
化学反应分析
Types of Reactions
2,6-Bis(2,4-dihydroxy-6-methylphenyl)-4h-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydropyran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyran derivatives.
Substitution: Halogenated or alkylated phenyl derivatives.
科学研究应用
2,6-Bis(2,4-dihydroxy-6-methylphenyl)-4h-pyran-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2,6-Bis(2,4-dihydroxy-6-methylphenyl)-4h-pyran-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways such as the MAP kinase pathway, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
2,4-Dihydroxy-3,6-dimethylbenzoic acid: Shares similar phenolic groups but lacks the pyranone core.
4-Hydroxy-2-quinolones: Contains a similar heterocyclic structure but with different functional groups.
Uniqueness
2,6-Bis(2,4-dihydroxy-6-methylphenyl)-4h-pyran-4-one is unique due to its specific combination of phenolic and pyranone functionalities, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
生物活性
2,6-Bis(2,4-dihydroxy-6-methylphenyl)-4H-pyran-4-one, also known by its CAS number 94306-22-6, is a compound with notable biological activities. Its molecular formula is C19H16O6, and it has a molecular weight of approximately 340.33 g/mol. This compound has garnered attention in various fields of research due to its potential therapeutic applications, particularly in antioxidant and anti-inflammatory activities.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties . Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals contributes to its protective effects on cellular structures.
Table 1: Antioxidant Activity Comparison
Anti-inflammatory Effects
In addition to its antioxidant capabilities, this compound has demonstrated anti-inflammatory effects . Studies suggest that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various biological systems.
Case Study: Inhibition of Cytokine Production
A study focused on the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels upon treatment with the compound.
Neuroprotective Properties
The compound also shows promise in neuroprotection , potentially benefiting conditions like Alzheimer's disease. Its structural characteristics allow it to interact with neuroprotective pathways effectively.
The neuroprotective mechanism may involve the modulation of oxidative stress pathways and the inhibition of apoptotic signaling cascades. This dual action can help preserve neuronal integrity under stress conditions.
Research Findings
Recent studies have explored the pharmacological potential of this compound across various models:
- Antioxidative Stress in Hepatic Cells : The compound was tested in hepatic cell lines exposed to oxidative stress. Results showed a marked decrease in reactive oxygen species (ROS) levels and improved cell viability.
- Anti-inflammatory Response in Animal Models : In vivo studies demonstrated that administration of this compound significantly reduced paw edema in rat models induced by carrageenan, indicating effective anti-inflammatory properties.
- Cytotoxicity Against Cancer Cells : Preliminary cytotoxicity assays indicated that the compound exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells.
Table 2: Summary of Biological Activities
属性
CAS 编号 |
94306-22-6 |
|---|---|
分子式 |
C19H16O6 |
分子量 |
340.3 g/mol |
IUPAC 名称 |
2,6-bis(2,4-dihydroxy-6-methylphenyl)pyran-4-one |
InChI |
InChI=1S/C19H16O6/c1-9-3-11(20)5-14(23)18(9)16-7-13(22)8-17(25-16)19-10(2)4-12(21)6-15(19)24/h3-8,20-21,23-24H,1-2H3 |
InChI 键 |
UEOXDDJCRGVIGP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1C2=CC(=O)C=C(O2)C3=C(C=C(C=C3C)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















